2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one
2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one
Benzodiazepine receptor partial agonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
77779-36-3
VCID:
VC0006420
InChI:
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H
SMILES:
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Molecular Formula:
C16H10ClN3O
Molecular Weight:
295.72 g/mol
2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one
CAS No.: 77779-36-3
Inhibitors
VCID: VC0006420
Molecular Formula: C16H10ClN3O
Molecular Weight: 295.72 g/mol
CAS No. | 77779-36-3 |
---|---|
Product Name | 2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one |
Molecular Formula | C16H10ClN3O |
Molecular Weight | 295.72 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Standard InChI | InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
Standard InChIKey | QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Description | Benzodiazepine receptor partial agonist; High Quality Biochemicals for Research Uses |
Synonyms | 2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
PubChem Compound | 108030 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume